molecular formula C11H12F3NO2 B2835880 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 2034294-71-6

1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2835880
CAS No.: 2034294-71-6
M. Wt: 247.217
InChI Key: PBMWXDLKSUWKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
  • Thiophene-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
  • Pyrrole-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Uniqueness

1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene and pyrrole analogs. The trifluoromethyl group further enhances its chemical stability and biological activity .

Properties

IUPAC Name

furan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h3,6-7,9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWXDLKSUWKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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